tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrimidin-4-ylamino substituent at the 4-position. This structure is integral to its role as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development and antiviral agents. The pyrimidine moiety enhances hydrogen-bonding interactions with biological targets, while the tert-butyl group improves solubility and stability .
Properties
IUPAC Name |
tert-butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-5-11(6-9-18)17-12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROJKRQFCKOKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139890 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-95-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds under controlled conditions. One common method includes the use of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with pyrimidine-4-ylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine-4-ylamine in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development.
Key Therapeutic Areas :
- Cancer Research : Compounds related to this structure have been shown to inhibit protein kinase B (Akt), which is pivotal in cancer cell survival. For instance, modifications of piperidine derivatives have demonstrated significant anti-tumor activity through targeted inhibition of cancer pathways .
| Compound | Mechanism | Activity |
|---|---|---|
| This compound | Inhibits Akt | Anti-tumor |
| Related pyrimidine derivatives | Targeting cancer cells | Strong inhibitory effects on tumor growth |
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Certain derivatives have exhibited activity against resistant bacterial strains, making them potential candidates for new antibiotic therapies. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Biological Studies
In biological research, this compound aids in understanding the interactions between piperidine derivatives and various biological targets. Its ability to modulate enzyme activities makes it a valuable tool for studying metabolic pathways and signaling cascades.
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Study on ERK5 Inhibition :
-
In Vivo Tumor Models :
- A study demonstrated that modifications to the piperidine structure could enhance the selectivity and potency of compounds against human tumor xenografts, indicating the potential for developing targeted cancer therapies based on this scaffold.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The pyrimidin-4-ylamino group in the target compound provides two nitrogen atoms for hydrogen bonding, enhancing binding to kinase ATP pockets compared to the single nitrogen in pyridin-3-yl analogs . Phenylamino derivatives (e.g., tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) lack heterocyclic nitrogen atoms, reducing target affinity but increasing metabolic stability .
Physicochemical Properties: tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (MW 349.44) has higher molecular weight due to ethoxy and methyl groups, which may improve membrane permeability but reduce aqueous solubility compared to the target compound . tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (MW 229.32) is smaller and less complex, making it more suitable for combinatorial chemistry .
Biological Activity
tert-Butyl 4-(pyrimidin-4-ylamino)piperidine-1-carboxylate, with the molecular formula and a molecular weight of 278.35 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound serves as a significant intermediate in the synthesis of various pharmaceuticals and has been investigated for its interactions with biological targets, particularly in medicinal chemistry.
Synthesis and Properties
The synthesis of this compound typically involves nucleophilic substitution reactions between piperidine derivatives and pyrimidine compounds. One common method utilizes tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as a precursor, leading to high yields of the desired product through controlled reaction conditions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator. Its unique pyrimidine moiety allows it to interact selectively with various biological targets, making it valuable in research aimed at developing therapeutic agents.
The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, including inhibition of inflammatory pathways and modulation of cell signaling.
Inhibition Studies
Recent studies have demonstrated the compound's potential as an inhibitor of the NLRP3 inflammasome, a key player in inflammatory responses. For instance, compounds derived from similar scaffolds showed significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that modifications to the piperidine structure could enhance anti-inflammatory properties .
| Compound | IL-1β Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound 1 | 24.9 ± 6.3 | 10 |
| Compound 2 | 19.4 ± 0.4 | 10 |
| Compound 3 | 39.2 ± 6.6 | Variable (0.1–50) |
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the piperidine ring significantly affect the compound's biological activity. For example, altering substituents on the pyrimidine ring or modifying the piperidine nitrogen can either enhance or diminish inhibitory effects on target enzymes .
Comparative Analysis
When compared to similar compounds such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, this compound exhibits distinct biological properties due to its specific structural features. This uniqueness allows for targeted interactions with different molecular pathways, making it a candidate for further pharmacological exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
